3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one is an organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a pyran ring substituted with a 2,4-dichlorobenzyl group and a methyl group, which contributes to its distinctive chemical properties. The compound is classified under heterocyclic compounds, specifically as a pyranone derivative.
The compound is synthesized from commercially available starting materials, particularly 2,4-dichlorobenzyl chloride and suitable pyranone precursors. Its chemical identity is denoted by the CAS number 303144-59-4, and it is primarily used as an intermediate in organic synthesis and for exploring its potential biological applications.
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one belongs to the class of organic compounds known as heterocycles, specifically categorized as a pyranone. Pyranones are characterized by their six-membered ring structure containing one oxygen atom and one carbonyl group (C=O), making them significant in medicinal chemistry and organic synthesis.
The synthesis of 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one typically involves the nucleophilic substitution reaction between 2,4-dichlorobenzyl chloride and a pyranone precursor. A common method employs sodium hydroxide or potassium carbonate as a base to facilitate the reaction.
The reaction conditions generally include:
Industrial production may utilize continuous flow reactors for improved yield and purity, along with purification techniques like recrystallization or chromatography to isolate the final product effectively.
The molecular structure of 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one features:
The structural formula can be represented as follows:
The molecular weight of this compound is approximately 275.11 g/mol. The presence of chlorine atoms significantly influences its reactivity and biological activity.
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes. This inhibition could lead to reduced production of inflammatory mediators, highlighting its potential therapeutic applications.
Relevant data includes:
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one has several significant applications:
Research continues into its efficacy and safety profiles, particularly regarding its biological activities and potential applications in pharmaceuticals.
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one represents a synthetically modified pyranone derivative engineered to modulate biological activity through targeted structural features. Its core integrates a 4H-pyran-4-one heterocycle—a six-membered ring with oxygen as the heteroatom—substituted at the 3-position with a 2,4-dichlorobenzyl ether group and at the 2-position with a methyl group. This molecular architecture leverages the electron-deficient nature of the pyranone ring to enhance reactivity, while the dichlorinated benzyl moiety introduces steric bulk and lipophilicity conducive to bioactivity. Such derivatives are increasingly investigated for potential applications in medicinal chemistry and materials science, though the specific compound remains less characterized than its structural analogs like maltol or ethyl maltol [7].
The systematic naming of this compound follows IUPAC conventions for oxygen-containing heterocycles. The parent structure, 4H-pyran-4-one, is a six-membered cyclic ketone where position 1 is an oxygen atom (oxa classification), and unsaturation spans the 2,3,5,6-positions [3] [5]. Key nomenclature components include:
Structurally, it belongs to the pyranone family, characterized by a α,β-unsaturated ketone system within the ring. This confers planarity and allows resonance stabilization, making the 4-carbonyl highly electrophilic. The benzyl ether linker at C-3 extends conjugation, potentially influencing redox behavior. Heterocyclic classification adheres to Hantzsch-Widman rules: as an unsaturated six-membered ring with one oxygen heteroatom, it is termed "oxine" under this system. However, due to naming conflicts with the established compound 8-hydroxyquinoline, "pyran-4-one" is retained as a common exception [3] [5].
Table 1: Nomenclature Hierarchy of 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one
Classification Level | Name | Remarks |
---|---|---|
Parent Heterocycle | 4H-Pyran-4-one | Unsaturated 6-membered ring with O-heteroatom |
Substituent at C-2 | Methyl group | Electron-donating alkyl substituent |
Substituent at C-3 | (2,4-Dichlorobenzyl)oxy | Aryl ether with halogenated benzyl group |
IUPAC Name | 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one | Systematic name based on priority ordering |
Common Name | N/A | No widely accepted trivial name |
Research into pyran-4-one derivatives has evolved from early studies on naturally occurring analogs to rational drug design. Key phases include:
Table 2: Key Milestones in Pyran-4-one Derivative Development
Timeframe | Milestone | Impact |
---|---|---|
1900s–1950s | Isolation of maltol from natural sources | Foundation for structural characterization of pyranones |
1960s–1980s | Development of O-alkylation protocols (e.g., Garst & Frazier, 1982) | Enabled synthesis of 3-alkoxy derivatives like 3-methoxy-2-methylpyranone |
1990s–2010s | Discovery of pyranone bioactivity (e.g., antioxidant, anti-aggregation) | Validated scaffold for neurodegenerative disease research |
2020s–Present | Rational design of halogenated derivatives (e.g., dichlorobenzyl ethers) | Optimized pharmacokinetic properties for CNS targeting |
The trajectory of 3-((2,4-dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one emerges from this evolution as a structure-activity refinement of earlier leads. Its dichlorobenzyl group strategically combines lipophilicity (log P ~2.5–3.5, predicted) with metabolic stability, addressing limitations of hydrophilic precursors like D30 [7]. Current applications focus on probing galectin-3 inhibition and amyloid-β modulation, though mechanistic studies specific to this congener remain nascent.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3